ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrolo[3,4-d]isoxazole structure, followed by the introduction of the chlorophenyl and nitrophenyl groups. The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and nitrophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying enzyme mechanisms or protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions could involve binding to active sites, inhibiting enzyme activity, or modulating signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate can be compared to other compounds with similar structures or functional groups. Some similar compounds include:
Ethyl (2E)-2-[(4-chlorophenyl)hydrazono]propanoate: This compound shares the chlorophenyl group but has a different core structure.
4’-Ethyl-2-furanilide: This compound has a similar ethyl group but differs significantly in its overall structure.
The uniqueness of ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate lies in its combination of multiple functional groups and its potential for diverse applications in various fields of research.
Biological Activity
Ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- Pyrrolo[3,4-d][1,2]oxazole core
- Thienyl moiety
- Multiple functional groups including chlorophenyl and nitrophenyl substituents
This structural composition suggests diverse biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, thiazolidinone derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls and inhibit protein synthesis .
Compound | Activity | Reference |
---|---|---|
Thiazolidinone derivatives | Antimicrobial | |
Pyrrolo[3,4-d][1,2]oxazole analogs | Antibacterial |
Anti-inflammatory Effects
The compound is hypothesized to possess anti-inflammatory properties. Studies on structurally related compounds suggest that they may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. For example, certain pyrazole derivatives have demonstrated selective COX-II inhibition with IC50 values in the low micromolar range .
Anticancer Activity
Preliminary studies suggest that compounds similar to ethyl 2-[...] may exhibit anticancer effects. The presence of the nitrophenyl group is often associated with enhanced cytotoxicity against cancer cell lines. Research on pyrrolo[2,3-d]pyrimidines has identified them as potential antitumor agents through folate receptor targeting .
Case Studies
- COX-II Inhibition : A study reported that specific derivatives of pyrazole exhibited potent COX-II inhibition with minimal ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The most potent compound showed an IC50 value of 0.52 μM against COX-II .
- Antimicrobial Screening : A series of thiazolidinone derivatives were evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Some compounds showed significant inhibition zones in disk diffusion assays .
The mechanisms underlying the biological activities of ethyl 2-[...] can be attributed to:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in inflammatory processes (e.g., COX enzymes).
- Cell Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes.
- Receptor Modulation : Potential anticancer effects could involve modulation of receptors related to cell proliferation and apoptosis.
Properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O7S/c1-4-36-26(33)19-13(2)14(3)38-25(19)28-23(31)20-21(15-5-9-18(10-6-15)30(34)35)29(37-22(20)24(28)32)17-11-7-16(27)8-12-17/h5-12,20-22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDWDIUNRULTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.